GLYCEROL, [1,3-14C]
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Overview
Description
Glycerol, also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. The compound “GLYCEROL, [1,3-14C]” refers to glycerol that has been labeled with carbon-14 at the 1 and 3 positions. This isotopic labeling is used in various scientific research applications to trace the metabolic pathways and chemical reactions involving glycerol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol can be synthesized through several methods. One common method involves the hydrolysis of fats and oils, which produces glycerol as a byproduct. Another method is the fermentation of sugars, where microorganisms convert sugars into glycerol under anaerobic conditions. Additionally, glycerol can be produced through the chemical reduction of dihydroxyacetone or glyceraldehyde.
Industrial Production Methods
Industrially, glycerol is primarily produced as a byproduct of biodiesel production. The transesterification of triglycerides in vegetable oils or animal fats with methanol or ethanol yields glycerol and fatty acid esters. The crude glycerol obtained from this process is then purified through distillation and other refining processes to obtain high-purity glycerol.
Chemical Reactions Analysis
Types of Reactions
Glycerol undergoes various chemical reactions, including:
Oxidation: Glycerol can be oxidized to form glyceraldehyde, dihydroxyacetone, or glyceric acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Glycerol can be reduced to form 1,2-propanediol or 1,3-propanediol.
Substitution: Glycerol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide. The reaction conditions vary depending on the desired product.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce glycerol.
Substitution: Halogenating agents like phosphorus trichloride or thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Glyceraldehyde, dihydroxyacetone, glyceric acid.
Reduction: 1,2-Propanediol, 1,3-Propanediol.
Substitution: Halogenated glycerol derivatives, esters.
Scientific Research Applications
Glycerol, [1,3-14C] is widely used in scientific research due to its isotopic labeling, which allows for the tracing of metabolic pathways and chemical reactions. Some applications include:
Chemistry: Used as a tracer in studying the kinetics and mechanisms of chemical reactions involving glycerol.
Biology: Employed in metabolic studies to trace the fate of glycerol in biological systems, including its conversion to glucose or lipids.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glycerol-containing drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, such as the synthesis of labeled polymers or biofuels.
Mechanism of Action
The mechanism of action of glycerol, [1,3-14C] involves its incorporation into metabolic pathways where it is metabolized similarly to non-labeled glycerol. In biological systems, glycerol is phosphorylated by glycerol kinase to form glycerol-3-phosphate, which can then enter glycolysis or gluconeogenesis pathways. The carbon-14 labeling allows researchers to track the metabolic fate of glycerol and its intermediates, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Glycerol is similar to other polyols such as ethylene glycol and propylene glycol. glycerol is unique due to its three hydroxyl groups, which confer distinct chemical and physical properties. Unlike ethylene glycol, which is toxic, glycerol is non-toxic and widely used in food, pharmaceutical, and cosmetic industries. Propylene glycol, while similar in properties, has only two hydroxyl groups and is used in different applications, such as antifreeze and as a solvent in pharmaceuticals.
List of Similar Compounds
Ethylene Glycol: A diol with two hydroxyl groups, used primarily as antifreeze.
Propylene Glycol: A diol with two hydroxyl groups, used as a solvent and in food products.
Sorbitol: A sugar alcohol with six hydroxyl groups, used as a sweetener and humectant.
Mannitol: A sugar alcohol with six hydroxyl groups, used as a diuretic and sweetener.
Properties
CAS No. |
19622-69-6 |
---|---|
Molecular Formula |
C3H8O3 |
Molecular Weight |
94.086 |
IUPAC Name |
(2S)-propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+2/t3-/m1/s1 |
InChI Key |
PEDCQBHIVMGVHV-KJGPDKGFSA-N |
SMILES |
C(C(CO)O)O |
Synonyms |
GLYCEROL, [1,3-14C] |
Origin of Product |
United States |
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